
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic organic compound that features an indoline, thiophene, and mesityloxalamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline ring.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Oxalamide Linkage:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The indoline and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the indoline or thiophene rings can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biological studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The indoline and thiophene rings could facilitate binding to specific sites on proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(indolin-1-yl)ethyl)-N2-mesityloxalamide
- N1-(2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide
- N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-benzoxalamide
Uniqueness
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is unique due to the combination of indoline, thiophene, and mesityloxalamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-mesityloxalamide is a synthetic compound notable for its complex structure, which includes an indole ring, a thiophene moiety, and an oxalamide functional group. This unique architecture contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C18H21N3O2S, with a molecular weight of approximately 343.45 g/mol.
The biological activity of this compound is largely influenced by its structural components:
- Indole and Thiophene Groups : These heterocycles are known for their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and infectious processes.
- Oxalamide Functional Group : This moiety can enhance the compound's solubility and bioavailability, making it more effective in biological systems.
Potential Therapeutic Applications
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
- Anti-inflammatory Properties : Similar derivatives have demonstrated the ability to reduce inflammation, suggesting potential use in treating inflammatory diseases.
- Antioxidant Activity : The compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related conditions.
- Antitubercular Effects : Molecular docking studies have indicated that related compounds could be effective against tuberculosis, highlighting their relevance in infectious disease treatment.
Comparative Analysis of Related Compounds
The following table summarizes some structurally similar compounds and their associated biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N1-Ethyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C18H21N3O2S | Anti-inflammatory |
N1-(3-chlorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide | C22H20ClN3O2S | Antitubercular |
N1-(4-methylphenyl)-N2-(indolin-3-yloxyacetyl)amide | C20H22N4O3 | Antioxidant |
This comparative analysis underscores the potential of this compound as a lead compound for further drug development.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of Indole Derivative : Achieved through Fischer indole synthesis or Biltz synthesis.
- Thiophene Introduction : Utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Final Assembly : The oxalamide group is attached via nucleophilic substitution.
Biological Testing
In vitro studies have shown that derivatives with similar structures exhibit significant anti-inflammatory and antioxidant activities. For instance, one study reported that a related compound reduced pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinity of this compound with various protein targets associated with inflammation and infectious diseases. These studies are critical for understanding how modifications to the compound's structure can enhance its efficacy against specific targets.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-16-13-17(2)23(18(3)14-16)27-25(30)24(29)26-15-21(22-9-6-12-31-22)28-11-10-19-7-4-5-8-20(19)28/h4-9,12-14,21H,10-11,15H2,1-3H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOBVPVLRRHHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.